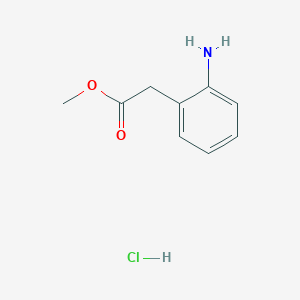

Methyl 2-(2-aminophenyl)acetate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(2-aminophenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-12-9(11)6-7-4-2-3-5-8(7)10;/h2-5H,6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMUKUBEEKGADM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420880 | |

| Record name | methyl 2-(2-aminophenyl)acetate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49851-36-7 | |

| Record name | methyl 2-(2-aminophenyl)acetate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(2-aminophenyl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of Methyl 2-(2-aminophenyl)acetate hydrochloride

An In-Depth Technical Guide to Methyl 2-(2-aminophenyl)acetate Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of this compound (CAS No: 49851-36-7). Intended for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical insights into the compound's reactivity, handling, and characterization. Key areas of focus include its role as a versatile synthetic building block, detailed spectroscopic profiles, validated analytical methodologies, and essential safety protocols. The guide is structured to provide not just data, but a foundational understanding of the molecule's behavior, facilitating its effective use in a laboratory and development setting.

Nomenclature and Structural Identification

This compound is an aromatic amino acid ester salt. The presence of a primary amine ortho to an acetate methyl ester group on a benzene ring makes it a valuable intermediate in organic synthesis, particularly for heterocyclic compounds.

-

IUPAC Name: methyl 2-(2-aminophenyl)acetate;hydrochloride

-

Synonyms: Methyl (2-aminophenyl)acetate hydrochloride, (2-Amino-phenyl)-acetic acid methyl ester hydrochloride

-

Molecular Formula: C₉H₁₂ClNO₂[2]

Chemical Structure:

(Image generated for illustrative purposes)

(Image generated for illustrative purposes)

Physical and Chemical Properties

The hydrochloride salt form significantly influences the physical properties of the parent compound, Methyl 2-(2-aminophenyl)acetate (CAS: 35613-44-6)[3]. The protonation of the primary amine to form an ammonium chloride salt increases polarity and typically transforms the compound into a crystalline solid with higher water solubility compared to its free base form.

Table 1: Summary of Physical Properties

| Property | Value / Description | Source / Rationale |

| Appearance | White to pale yellow or pink crystalline powder. | Based on data for the isomeric compound, Methyl 2-(3-aminophenyl)acetate hydrochloride[4]. |

| Melting Point | Data not available. As a salt, it is expected to have a distinct and relatively high melting point. | N/A |

| Solubility | Water: Soluble. Methanol/Ethanol: Soluble. Dichloromethane: Slightly soluble. Hexane/Ether: Sparingly soluble to insoluble. | Inferred from chemical principles. The ammonium salt structure enhances solubility in polar protic solvents. Amines are known to become more water-soluble in acidic conditions due to the formation of polar ammonium ions. |

| Hygroscopicity | Expected to be hygroscopic. | A common characteristic of amine hydrochloride salts. |

| Storage | Store in a dry, sealed place, under an inert atmosphere.[2] Recommended storage at 2-8°C[4]. | To prevent degradation from moisture and atmospheric oxidation. |

Spectroscopic and Analytical Characterization

Accurate characterization is critical for confirming the identity and purity of this compound. The following sections detail the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~10.0-10.5 ppm (broad s, 3H): Protons of the ammonium group (-NH₃⁺). The broadness is due to quadrupolar relaxation and exchange.

-

δ ~7.2-7.5 ppm (m, 4H): Aromatic protons (C₆H₄). The ortho-substitution pattern will lead to complex splitting.

-

δ ~3.8-3.9 ppm (s, 2H): Methylene protons (-CH₂-).

-

δ ~3.6-3.7 ppm (s, 3H): Methyl ester protons (-OCH₃).

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~170-172 ppm: Carbonyl carbon of the ester (C=O).

-

δ ~120-145 ppm: Aromatic carbons (6 signals expected).

-

δ ~52 ppm: Methyl carbon of the ester (-OCH₃).

-

δ ~38-40 ppm: Methylene carbon (-CH₂-).

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. The salt form significantly impacts the N-H stretching region.

-

~2800-3100 cm⁻¹ (broad): N-H stretching vibrations of the R-NH₃⁺ group. This is a hallmark of an amine salt.

-

~1735-1750 cm⁻¹ (strong, sharp): C=O stretching of the ester carbonyl group.

-

~1600, ~1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1200-1250 cm⁻¹: C-O stretching of the ester.

-

~750-800 cm⁻¹: Out-of-plane C-H bending, indicative of ortho-disubstitution on the benzene ring.

The interpretation is informed by analyses of similar structures like methylone hydrochloride, where the NН₂⁺–Cl⁻ salt fragment dominates the high-frequency region of the spectrum[5].

Mass Spectrometry (MS)

When analyzed by techniques like Electrospray Ionization (ESI-MS), the compound will be detected based on the mass of its free base form after the loss of HCl.

-

Expected [M+H]⁺: 166.0863 (Calculated for C₉H₁₂NO₂⁺).

-

Fragmentation Pattern: Key fragments would likely arise from the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃) from the parent ion.

Chemical Properties and Reactivity

This compound possesses two primary reactive centers: the aromatic primary amine and the methyl ester. This dual functionality makes it a highly versatile intermediate.

Reactivity of the Aromatic Amine

The ortho-amino group is a potent nucleophile (in its free base form) and can undergo a variety of classical reactions:

-

Acylation: Reacts readily with acyl chlorides or anhydrides to form amides. This is often a key step in the synthesis of more complex molecules.

-

Diazotization: The amine can be converted to a diazonium salt using nitrous acid (NaNO₂/HCl) at low temperatures. This intermediate can then be used in Sandmeyer or coupling reactions.

-

Cyclization Reactions: The proximity of the amine to the acetate side chain allows for intramolecular cyclization reactions to form heterocyclic systems. A prominent application is the synthesis of quinazolinones and related fused heterocycles, which are important scaffolds in medicinal chemistry[6].

Reactivity of the Methyl Ester

The ester functional group is susceptible to nucleophilic acyl substitution:

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible.

-

Aminolysis: The reaction of the ester with ammonia or primary/secondary amines can convert it into a primary, secondary, or tertiary amide, respectively. This reaction often requires heat as esters are less reactive than acyl chlorides. The competition between aminolysis and hydrolysis is a critical consideration in aqueous reaction systems[7].

Diagram 1: Synthetic Utility in Heterocycle Formation

The following diagram illustrates a generalized workflow where Methyl 2-(2-aminophenyl)acetate is used as a precursor for a bicyclic lactam, a core structure in many pharmaceutical agents.

Caption: Intramolecular cyclization pathway using the subject compound.

Experimental Protocol: Purity Determination by HPLC

This section provides a robust, self-validating protocol for determining the purity of this compound using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.

Rationale: Reverse-phase HPLC is the industry standard for analyzing polar to moderately non-polar small molecules. The aromatic ring in the analyte provides strong UV absorbance, allowing for sensitive detection.

Materials and Reagents

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade or Milli-Q)

-

Trifluoroacetic Acid (TFA), HPLC Grade

-

This compound Reference Standard (>99% purity)

-

Volumetric flasks, pipettes, and autosampler vials

Instrumentation

-

HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Gradient Program:

-

0-2 min: 10% B

-

2-12 min: 10% to 90% B

-

12-14 min: 90% B

-

14-14.1 min: 90% to 10% B

-

14.1-18 min: 10% B (Re-equilibration)

-

Procedure

-

Standard Preparation (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B. This is the stock solution.

-

Sample Preparation (1.0 mg/mL): Prepare the sample to be tested in the same manner as the standard.

-

System Suitability Test (SST):

-

Inject the standard solution five times consecutively.

-

Trustworthiness Check: The system is deemed suitable if the relative standard deviation (%RSD) of the peak area for the main analyte is ≤ 2.0%.

-

-

Analysis:

-

Inject a blank (diluent) to ensure no carryover.

-

Inject the standard solution.

-

Inject the sample solution in duplicate.

-

-

Calculation: Calculate the purity of the sample using the area percent method.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

-

Safety, Handling, and Storage

As an amine hydrochloride, this compound requires careful handling to minimize exposure and maintain its integrity.

-

Health Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[4]. Harmful if swallowed (H302)[4].

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene protective gloves and a lab coat.

-

Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood. If dust is generated, a respirator may be required.

-

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases. The compound should be stored under an inert atmosphere to prevent degradation[4].

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. CAS 49851-36-7 | this compound - Synblock [synblock.com]

- 3. 35613-44-6|Methyl 2-(2-aminophenyl)acetate|BLD Pharm [bldpharm.com]

- 4. Methyl 2-(3-aminophenyl)acetate hydrochloride | 150319-83-8 [sigmaaldrich.com]

- 5. srdata.nist.gov [srdata.nist.gov]

- 6. Methyl 2-(3-aminophenyl)acetate hydrochloride | C9H12ClNO2 | CID 44119610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

Methyl 2-(2-aminophenyl)acetate hydrochloride molecular structure and weight

An In-Depth Technical Guide to Methyl 2-(2-aminophenyl)acetate Hydrochloride: Structure, Properties, and Characterization

Introduction

This compound (CAS No: 49851-36-7) is a versatile small molecule scaffold of significant interest to researchers and professionals in drug development and medicinal chemistry.[1] As a derivative of phenylacetic acid, it serves as a crucial building block for the synthesis of more complex heterocyclic compounds and active pharmaceutical ingredients (APIs). Its structure, comprising a primary aromatic amine and a methyl ester, offers two reactive sites for further chemical modification. The compound is supplied as a hydrochloride salt to enhance its stability and solubility in polar solvents.

This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of this compound. Furthermore, it outlines a robust, multi-technique analytical workflow for its structural verification, grounded in the principles of scientific integrity and designed to ensure unambiguous compound identity and purity for research and development applications.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's fundamental properties is the cornerstone of its effective application in synthesis and research.

Chemical Identity and Molecular Weight

The compound is systematically named this compound. The hydrochloride salt is formed by the protonation of the primary amino group at position 2 of the phenyl ring. The molecular formula of the salt is C₉H₁₂ClNO₂.[2][3][4] The molecular weight of the compound is 201.65 g/mol .[1][2][3][4]

Structural Representation

The core structure consists of a benzene ring substituted at adjacent positions with an amino group (-NH₂) and an acetate methyl ester group (-CH₂COOCH₃). In the hydrochloride form, the amino group is protonated to an ammonium group (-NH₃⁺), with a chloride ion (Cl⁻) as the counter-ion.

Caption: 2D structure of this compound.

Summary of Physicochemical Data

The key properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 49851-36-7 | [1][2][4] |

| Molecular Formula | C₉H₁₂ClNO₂ | [2][3][4] |

| Molecular Weight | 201.65 g/mol | [1][2][3][4] |

| IUPAC Name | methyl 2-(2-aminophenyl)acetate;hydrochloride | |

| Purity | Typically ≥98% | [4] |

| Physical Form | Liquid or solid | |

| Storage | Inert atmosphere, store in a dry, sealed place, often refrigerated or frozen (-20°C). | [2] |

Experimental Protocols for Structural Verification

In any research or drug development pipeline, the unequivocal confirmation of a starting material's identity and structure is a non-negotiable prerequisite. This section details the standard analytical protocols for the comprehensive characterization of this compound. The combination of these techniques provides a self-validating system, ensuring the highest degree of confidence in the material's integrity.

Mass Spectrometry (MS)

Expertise & Experience: The primary and most direct method for confirming the molecular weight of a compound is Mass Spectrometry. For a salt like this, Electrospray Ionization (ESI) is the preferred technique due to its soft ionization nature, which typically allows for the detection of the intact protonated molecule of the free base.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrument Setup: Use a mass spectrometer equipped with an ESI source operating in positive ion mode.

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire data over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-400).

Trustworthiness (Expected Results): The analysis should reveal a prominent peak corresponding to the protonated free base, [M+H]⁺.

-

Free Base Formula: C₉H₁₁NO₂

-

Free Base Molecular Weight: 165.19 g/mol [5]

-

Expected [M+H]⁺ Ion: m/z = 166.0863

The detection of this ion at high mass accuracy (typically within 5 ppm on a high-resolution instrument) provides strong evidence for the compound's elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While MS confirms the molecular weight, NMR spectroscopy elucidates the precise atomic connectivity, providing a unique fingerprint of the molecule's structure. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the number of unique carbon atoms.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄.

-

Causality: DMSO-d₆ is often an excellent choice as it readily dissolves hydrochloride salts and its residual water peak does not interfere with most analyte signals. The acidic N-H protons are also typically observable in DMSO.

-

-

Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record both ¹H and ¹³C NMR spectra at room temperature.

Trustworthiness (Predictive Analysis of Expected Spectra):

-

¹H NMR Spectrum:

-

Aromatic Protons (4H): Expected in the ~7.0-7.5 ppm region. Due to the ortho-substitution pattern, they will likely appear as a complex multiplet.

-

Methylene Protons (-CH₂-) (2H): Expected as a singlet around ~3.8-4.0 ppm. It is a singlet because there are no adjacent protons to couple with.

-

Methyl Ester Protons (-OCH₃) (3H): Expected as a sharp singlet around ~3.6-3.7 ppm.[6]

-

Ammonium Protons (-NH₃⁺) (3H): Expected as a broad singlet at a variable chemical shift, often downfield (>8 ppm) in DMSO-d₆. Its broadness is due to quadrupolar coupling with the nitrogen atom and chemical exchange.

-

-

¹³C NMR Spectrum:

-

Carbonyl Carbon (-C=O): Expected downfield, ~170-172 ppm.

-

Aromatic Carbons (6C): Expected in the ~115-145 ppm region. Due to symmetry, some carbons may have very similar chemical shifts, but up to six distinct signals are possible.

-

Methyl Carbon (-OCH₃): Expected around ~52 ppm.

-

Methylene Carbon (-CH₂-): Expected around ~35-40 ppm.

-

The observed chemical shifts, integrations (proton ratios), and splitting patterns must be fully consistent with the proposed structure.

Integrated Analytical Workflow

A logical and sequential workflow is critical for efficient and definitive compound validation. The data from each technique should be complementary, building a comprehensive and undeniable structural proof.

Caption: A validated workflow for the structural characterization of a chemical compound.

This workflow ensures that the material is first rapidly screened for the correct molecular weight. Upon passing this initial check, the more time-intensive NMR analysis is performed to confirm the exact atomic arrangement. This hierarchical approach is both efficient and robust, preventing the use of incorrect materials in downstream applications and upholding the principles of scientific trustworthiness.

Conclusion

This compound is a valuable chemical intermediate whose utility is predicated on its structural purity and identity. The definitive characterization of this molecule is readily achieved through a combination of Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy. By adhering to the systematic workflow and analytical principles outlined in this guide, researchers, scientists, and drug development professionals can proceed with confidence, knowing their starting material is validated to the highest standards of scientific integrity.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. CAS 49851-36-7 | this compound - Synblock [synblock.com]

- 3. Methyl 2-(3-aminophenyl)acetate hydrochloride | C9H12ClNO2 | CID 44119610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. capotchem.com [capotchem.com]

- 5. Methyl 2-(4-aminophenyl)acetate | C9H11NO2 | CID 2761030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

synthesis pathways for Methyl 2-(2-aminophenyl)acetate hydrochloride

An In-depth Technical Guide to the Synthesis of Methyl 2-(2-aminophenyl)acetate Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 49851-36-7) is a pivotal building block in synthetic organic chemistry, most notably as a precursor for various heterocyclic compounds, including pharmaceutically relevant indole derivatives.[1] Its structure, featuring a reactive primary amine and an ester group ortho to each other on a benzene ring, provides a versatile scaffold for constructing complex molecular architectures. This guide offers a comprehensive exploration of the primary synthetic pathways to this compound, providing detailed, field-proven protocols and a comparative analysis to assist researchers in selecting the most suitable method for their specific needs. The discussion emphasizes the causality behind experimental choices, ensuring a deep understanding of the chemical transformations involved.

Introduction: Strategic Importance

The utility of this compound stems from its application in cyclization reactions. It is a key intermediate in variations of the Fischer indole synthesis, a cornerstone reaction for creating the indole nucleus found in numerous natural products and medicines.[2][3][4][5][6] The strategic selection of a synthesis route is critical and depends on factors such as starting material availability, scalability, cost, and safety considerations. This document details three robust and commonly employed strategies, starting from 2-nitrophenylacetic acid derivatives, oxindole, and 2-nitrobenzyl cyanide.

Pathway I: Catalytic Reduction of Methyl 2-(2-nitrophenyl)acetate

This is arguably the most direct and widely utilized approach. The strategy involves the synthesis of the nitro-analogue, Methyl 2-(2-nitrophenyl)acetate, followed by the reduction of the nitro group to a primary amine. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling.

Underlying Principles

The core of this pathway is the high-yielding and clean conversion of an aromatic nitro group into an amine via catalytic hydrogenation. The preceding esterification of 2-nitrophenylacetic acid is a standard transformation that protects the carboxylic acid and installs the required methyl ester functionality.

Reaction Scheme

Figure 1: Synthesis via reduction of a nitro-ester precursor.

Experimental Protocol

Step 1: Synthesis of Methyl 2-(2-nitrophenyl)acetate

-

To a 500 mL round-bottom flask, add 2-nitrophenylacetic acid (25.0 g, 0.138 mol).

-

Add methanol (250 mL) and stir until the solid is mostly dissolved.

-

Carefully add concentrated sulfuric acid (2.5 mL) dropwise to the stirring solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and then place it in an ice bath.

-

Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until effervescence ceases.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield Methyl 2-(2-nitrophenyl)acetate as an oil or low-melting solid, which can be used in the next step without further purification.[7]

Step 2: Synthesis of this compound

-

Transfer the crude Methyl 2-(2-nitrophenyl)acetate (approx. 0.138 mol) to a hydrogenation vessel.

-

Add methanol (200 mL) as the solvent.

-

Carefully add 10% Palladium on Carbon (Pd/C, ~1.0 g, ~4 mol%) to the mixture.

-

Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (50 psi) and stir vigorously at room temperature. The reduction of aromatic nitro compounds is a crucial reaction in the synthesis of aromatic amines.[8]

-

Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 3-5 hours.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.

-

Cool the filtrate in an ice bath and slowly add a solution of concentrated HCl in methanol (e.g., prepared by carefully adding acetyl chloride to cold methanol) until the pH is acidic (pH ~2).

-

The hydrochloride salt will precipitate. Stir for an additional 30 minutes in the ice bath.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to afford this compound as a crystalline solid.

Pathway II: Ring Opening of Oxindole

This pathway utilizes a fundamentally different strategy, starting from the bicyclic lactam, oxindole. The synthesis involves a base-catalyzed hydrolytic ring-opening followed by esterification of the resulting amino acid.

Underlying Principles

The key step is the hydrolysis of the amide (lactam) bond in oxindole using a strong base like sodium hydroxide. This opens the five-membered ring to form the sodium salt of 2-aminophenylacetic acid. Subsequent treatment with acid and an alcohol (methanol) leads to the ester and its corresponding hydrochloride salt.

Reaction Scheme

Figure 2: Synthesis via ring-opening of Oxindole.

Experimental Protocol

Step 1: Synthesis of 2-Aminophenylacetic Acid

-

In a 250 mL round-bottom flask, suspend oxindole (10.0 g, 0.075 mol) in water (100 mL).

-

Add sodium hydroxide pellets (9.0 g, 0.225 mol) to the suspension.

-

Heat the mixture to reflux with stirring. The solid will dissolve as the reaction proceeds. Maintain reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).[9]

-

Cool the reaction mixture to room temperature. The resulting solution contains the sodium salt of 2-aminophenylacetic acid and is used directly in the next step after acidification.

Step 2: Synthesis of this compound

-

Cool the aqueous solution from Step 1 in an ice bath.

-

Carefully acidify the solution to pH ~6-7 with concentrated HCl. This protonates the carboxylate.

-

Evaporate the water under reduced pressure to obtain the crude 2-aminophenylacetic acid mixed with sodium chloride.

-

To the crude solid, add methanol (150 mL).

-

Cool the methanolic suspension in an ice bath.

-

Slowly add trimethylchlorosilane (TMSCl) (19.1 mL, 0.15 mol) dropwise while stirring. This reagent reacts with methanol to generate HCl in situ, which catalyzes the esterification.[10][11]

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Upon completion, concentrate the reaction mixture using a rotary evaporator.

-

The resulting solid is triturated with diethyl ether, collected by vacuum filtration, and washed with more diethyl ether to remove non-polar impurities.

-

Dry the solid product under vacuum to yield this compound.

Pathway III: From 2-Nitrobenzyl Cyanide

This multi-step pathway begins with 2-nitrobenzyl cyanide, which is first hydrolyzed to the corresponding carboxylic acid. This intermediate, 2-nitrophenylacetic acid, then enters the same sequence as described in Pathway I.

Underlying Principles

This approach builds the acetic acid moiety from a nitrile group. The harsh conditions required for nitrile hydrolysis (strong acid and heat) necessitate that this step is performed prior to the sensitive nitro group reduction. The synthesis of 2-nitrobenzyl cyanide itself can be achieved by nitrating benzyl cyanide.[12]

Reaction Scheme

Figure 3: Synthesis from a 2-nitrobenzyl cyanide precursor.

Experimental Protocol

Step 1: Hydrolysis of 2-Nitrobenzyl Cyanide to 2-Nitrophenylacetic Acid

-

In a 500 mL round-bottom flask, place 2-nitrobenzyl cyanide (20.0 g, 0.123 mol).

-

Prepare a solution of dilute sulfuric acid by adding concentrated H₂SO₄ (60 mL) to water (55 mL). Caution: Add acid to water slowly with cooling.

-

Add approximately two-thirds of the acid solution to the nitrile. Swirl to ensure all the solid is wetted.

-

Wash any remaining solid down from the flask walls with the rest of the acid solution.

-

Attach a reflux condenser and heat the mixture to boiling for 20-30 minutes.[13]

-

Cool the dark reaction mixture and pour it into an equal volume of cold water.

-

Cool the solution further in an ice bath to precipitate the product.

-

Filter the crude product, wash thoroughly with ice-cold water, and recrystallize from hot water to yield pure 2-nitrophenylacetic acid.[13]

Steps 2 & 3: Esterification and Reduction

The 2-nitrophenylacetic acid obtained from Step 1 is then converted to the final product by following the exact procedures outlined in Pathway I, Sections 2.3.1 and 2.3.2 .

Comparative Analysis of Synthesis Pathways

The optimal choice of synthetic route depends heavily on the specific constraints and objectives of the research.

| Feature | Pathway I (Nitro Reduction) | Pathway II (Oxindole Ring Opening) | Pathway III (Nitrile Hydrolysis) |

| Starting Material | 2-Nitrophenylacetic Acid | Oxindole | 2-Nitrobenzyl Cyanide |

| Number of Steps | 2 | 2 | 3 |

| Key Reagents | H₂, Pd/C, H₂SO₄, Methanol | NaOH, HCl, TMSCl/Methanol | H₂SO₄, H₂, Pd/C, Methanol |

| Advantages | High yields, clean reduction, direct route. | Utilizes a different, readily available starting material. | Good for building the side chain if the acid is not available. |

| Disadvantages | Requires hydrogenation equipment. | Can be challenging to drive hydrolysis to completion. | Involves harsh hydrolysis conditions; longer route. |

| Scalability | Excellent; widely used in industry. | Good; base hydrolysis is scalable. | Moderate; nitrile hydrolysis can be energetic. |

| Safety Concerns | Handling of H₂ gas and pyrophoric catalysts. | Use of strong base (NaOH). | Handling of highly toxic cyanide precursors and strong acids. |

Conclusion

This guide has detailed three primary, reliable methods for the synthesis of this compound. Pathway I , the catalytic reduction of Methyl 2-(2-nitrophenyl)acetate, stands out as the most efficient and scalable route, assuming the availability of the nitro-ester or its corresponding acid. Pathway II offers a valuable alternative by employing the ring-opening of oxindole, providing strategic flexibility in precursor selection. Pathway III is a more classical, multi-step approach that is useful when starting from a cyanide precursor. The choice of pathway should be guided by a careful evaluation of starting material availability, required scale, equipment, and safety protocols, as summarized in the comparative table.

References

- 1. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Online | Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Manufacturer and Suppliers [scimplify.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. benchchem.com [benchchem.com]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl 2-(2-nitrophenyl)acetate | C9H9NO4 | CID 520464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. 2-AMINOPHENYLACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

understanding the spectral data of Methyl 2-(2-aminophenyl)acetate hydrochloride

An In-Depth Technical Guide to the Spectral Data of Methyl 2-(2-aminophenyl)acetate Hydrochloride

Introduction

This compound is a versatile chemical intermediate significant in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). Its structure, featuring an ortho-substituted aromatic ring, a primary amine salt, and a methyl ester, presents a rich landscape for spectroscopic analysis. An unambiguous confirmation of its molecular structure is paramount for researchers and drug development professionals to ensure the integrity of their synthetic pathways and the purity of their target molecules.

This guide provides a comprehensive analysis of the key spectral data for this compound (CAS: 49851-36-7)[1]. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) data. The narrative is structured to not only present the data but to explain the underlying principles and experimental considerations, offering a self-validating framework for structural elucidation.

Molecular Structure and Spectroscopic Blueprint

The foundational step in any spectral analysis is a thorough understanding of the molecule's architecture. The key features of this compound dictate its spectroscopic fingerprint.

-

Chemical Formula : C₉H₁₂ClNO₂[2]

-

Core Components :

-

Ortho-disubstituted Benzene Ring : This creates a specific splitting pattern in NMR and a characteristic bending vibration in FT-IR.

-

Primary Aminophenyl Group (as -NH₃⁺Cl⁻) : The protonated amine significantly influences the aromatic protons' chemical environment and exhibits characteristic stretches in the IR spectrum. The presence of the hydrochloride salt is a critical consideration for NMR sample preparation and spectral interpretation.[3][4]

-

Methyl Acetate Group (-CH₂COOCH₃) : This aliphatic chain contributes distinct singlet signals in the ¹H NMR and characteristic carbon signals in the ¹³C NMR, along with a prominent carbonyl stretch in the FT-IR spectrum.

-

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Proton Environment Mapping

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules by mapping the chemical environment of hydrogen atoms.

Experimental Protocol: Sample Preparation

The hydrochloride salt form necessitates careful solvent selection to ensure solubility and obtain a clear spectrum.

-

Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve ionic salts and its characteristic residual peaks (DMSO at ~2.50 ppm, H₂O at ~3.33 ppm) that are well-documented.[5] Deuterated water (D₂O) is an alternative, but will result in the rapid exchange and disappearance of the -NH₃⁺ protons.

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Cap the tube and vortex gently until the sample is fully dissolved.

-

-

Data Acquisition : Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher). A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Spectral Interpretation

The structure suggests four distinct proton environments, which will be reflected in the ¹H NMR spectrum. Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm.[6]

Caption: Correlation of structural protons to their predicted ¹H NMR signals.

Expected Signals:

-

Aromatic Protons (δ ~7.2-7.5 ppm) : The four protons on the ortho-disubstituted ring are chemically non-equivalent and will couple with each other, producing a complex multiplet pattern. The integration of this region should correspond to four protons.

-

Methylene Protons (-CH₂-) (δ ~3.7 ppm) : These two protons are adjacent to an aromatic ring and a carbonyl group. Lacking any adjacent protons, they will appear as a sharp singlet, integrating to two protons.

-

Methyl Protons (-OCH₃) (δ ~3.6 ppm) : The three protons of the methyl ester group are equivalent and have no adjacent protons, resulting in a distinct singlet integrating to three protons.

-

Ammonium Protons (-NH₃⁺) (δ variable, broad) : In a solvent like DMSO-d₆, the three ammonium protons will appear as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and residual water content. This peak will disappear upon shaking the sample with a drop of D₂O due to rapid proton-deuterium exchange, a key diagnostic test.[5]

Data Summary: ¹H NMR

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.5 | Multiplet | 4H | Aromatic C-H |

| ~3.7 | Singlet | 2H | -CH₂- |

| ~3.6 | Singlet | 3H | -OCH₃ |

| Variable | Broad Singlet | 3H | -NH₃⁺ |

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides critical information about the carbon framework of a molecule. Since the natural abundance of ¹³C is low, spectra are typically acquired with proton decoupling, resulting in each unique carbon atom appearing as a single line.

Experimental Protocol

The sample prepared for ¹H NMR analysis can be directly used for ¹³C NMR data acquisition. The experiment time will be longer due to the lower sensitivity of the ¹³C nucleus.

Spectral Interpretation

The asymmetry of the molecule means that all nine carbon atoms are chemically distinct and should produce nine separate signals. Carbons in an aromatic ring typically absorb in the 120-150 ppm range.[6]

-

Aromatic Carbons (δ ~120-145 ppm) : Six distinct signals are expected. The two carbons directly attached to the substituents (ipso-carbons, C-NH₃⁺ and C-CH₂) will have their chemical shifts significantly influenced by those groups. Ortho-substituted benzenes show characteristic patterns that help in assigning these carbons.[7]

-

Carbonyl Carbon (C=O) (δ ~171 ppm) : The ester carbonyl carbon is significantly deshielded and will appear far downfield, a hallmark of this functional group.

-

Methyl Carbon (-OCH₃) (δ ~52 ppm) : The carbon of the methyl ester group is shielded and appears in the aliphatic region of the spectrum.

-

Methylene Carbon (-CH₂-) (δ ~40 ppm) : The methylene bridge carbon will also appear in the aliphatic region.

Data Summary: ¹³C NMR

| Chemical Shift (δ, ppm) | Assignment |

| ~171 | Ester C=O |

| ~120 - 145 | 6 x Aromatic C |

| ~52 | -OCH₃ |

| ~40 | -CH₂- |

FT-IR Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

-

Method Selection : For a solid sample, the Attenuated Total Reflectance (ATR) method is fast and requires minimal sample preparation. Alternatively, the KBr pellet method can be used.

-

Sample Preparation (ATR) :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the solid sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

-

Data Acquisition : Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Spectral Interpretation

The FT-IR spectrum will display characteristic absorption bands corresponding to the molecule's functional groups.

-

N-H Stretch (Ammonium) : A very broad and strong band from ~3200-2800 cm⁻¹ is characteristic of the N-H stretching vibrations in an ammonium salt.

-

C-H Stretch (Aromatic & Aliphatic) : Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the -CH₂- and -CH₃ groups will be just below 3000 cm⁻¹.

-

C=O Stretch (Ester) : A very strong, sharp absorption band around 1740 cm⁻¹ is the unmistakable signature of the ester carbonyl group.

-

C=C Stretch (Aromatic) : Medium to weak absorptions around 1600 cm⁻¹ and 1475 cm⁻¹ are due to carbon-carbon stretching within the aromatic ring.

-

C-H Bend (Aromatic Out-of-Plane) : A strong band in the 770-735 cm⁻¹ region is highly diagnostic for ortho-disubstitution on a benzene ring.[8][9] This provides powerful confirmation of the substituent arrangement.

Data Summary: FT-IR

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| ~3200 - 2800 | Strong, Broad | -NH₃⁺ Stretch |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~3000 - 2850 | Medium | Aliphatic C-H Stretch |

| ~1740 | Strong, Sharp | Ester C=O Stretch |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C Stretch |

| ~750 | Strong | Ortho-substitution C-H Bend |

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information from the fragmentation pattern of the molecule.

Experimental Protocol

-

Ionization Method : Electrospray Ionization (ESI) is ideal for polar and ionic compounds like hydrochloride salts. It will typically analyze the compound in its protonated free-base form.

-

Sample Preparation :

-

Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile/water.

-

Infuse the solution directly into the ESI source.

-

-

Data Acquisition : Acquire the mass spectrum in positive ion mode.

Spectral Interpretation

The mass spectrum will provide the mass-to-charge ratio (m/z) of the parent ion and its fragments.

-

Parent Ion : The compound is a hydrochloride salt. In the ESI source, it will dissociate, and the free amine (C₉H₁₁NO₂, MW = 165.19 g/mol )[10][11] will be protonated. Therefore, the most prominent peak will be the protonated molecular ion [M+H]⁺ at m/z ≈ 166.086 .[10]

-

Fragmentation Pattern : The [M+H]⁺ ion can undergo characteristic fragmentation, which helps to confirm the structure.

Caption: A simplified predicted fragmentation pathway for Methyl 2-(2-aminophenyl)acetate.

Data Summary: Mass Spectrometry (ESI+)

| m/z | Assignment |

| ~166.1 | [M+H]⁺ (Protonated free base) |

| ~135.1 | [M+H - OCH₃]⁺ |

| ~107.1 | [M+H - COOCH₃]⁺ |

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides an unambiguous and robust structural confirmation of this compound. The ¹H NMR identifies all unique proton environments and their connectivity. The ¹³C NMR confirms the presence of nine distinct carbon atoms, including the key carbonyl and aromatic carbons. FT-IR spectroscopy validates the presence of all critical functional groups, with the out-of-plane bending vibration providing definitive proof of the ortho-substitution pattern. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight of the parent molecule. This multi-technique approach ensures the highest level of scientific integrity, providing researchers and developers with the confidence needed to proceed in their synthetic and analytical endeavors.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. CAS 49851-36-7 | this compound - Synblock [synblock.com]

- 3. Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. spectra-analysis.com [spectra-analysis.com]

- 10. PubChemLite - this compound (C9H11NO2) [pubchemlite.lcsb.uni.lu]

- 11. Methyl 2-(4-aminophenyl)acetate | C9H11NO2 | CID 2761030 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 2-(2-aminophenyl)acetate hydrochloride

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules, providing profound insights into the chemical environment of individual atoms.[1] This guide offers a comprehensive analysis of Methyl 2-(2-aminophenyl)acetate hydrochloride (C₉H₁₁NO₂·HCl), a versatile building block in synthetic chemistry.[2] As the hydrochloride salt, the amine group is protonated (-NH₃⁺), which significantly influences the electronic structure and, consequently, the NMR spectrum compared to its free-base form.

This document provides a detailed examination of both ¹H and ¹³C NMR spectra, grounded in fundamental principles and practical considerations. We will explore expected chemical shifts, coupling patterns, and the rationale behind experimental choices, equipping researchers with the necessary knowledge to confidently acquire and interpret high-quality NMR data for this and similar compounds.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environments, and their proximity to neighboring protons. For this compound, we anticipate distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the methyl ester protons, and the ammonium protons.

Predicted ¹H NMR Spectral Data

The protonation of the amino group to an ammonium salt (-NH₃⁺) causes a general downfield shift for the aromatic protons due to the increased electron-withdrawing nature of the substituent. The solvent choice also significantly impacts chemical shifts, especially for exchangeable protons like those on the nitrogen.[3][4][5] DMSO-d₆ is a common and effective solvent for amine hydrochlorides.

| Proton Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Integration | Key Insights & Rationale |

| Ar-H (4 protons) | 7.2 - 7.6 | Multiplet (m) | 4H | The ortho-disubstitution pattern leads to a complex, second-order coupling system. These protons are deshielded by the aromatic ring current and the electron-withdrawing -NH₃⁺ and -CH₂CO₂Me groups. |

| -CH₂- | ~3.8 - 4.0 | Singlet (s) | 2H | These benzylic protons are adjacent to the electron-withdrawing ester and aromatic ring, shifting them downfield. No adjacent protons result in a singlet. |

| -OCH₃ | ~3.6 - 3.7 | Singlet (s) | 3H | The methyl protons of the ester group are deshielded by the adjacent oxygen atom, resulting in a characteristic singlet in this region. |

| -NH₃⁺ | 8.0 - 10.0 (highly variable) | Broad Singlet (br s) | 3H | These protons are exchangeable and their signal is often broad. The chemical shift is highly dependent on solvent, concentration, and temperature.[1] The downfield shift is characteristic of an ammonium salt. |

Interpreting the Aromatic Region

The four protons on the benzene ring are chemically non-equivalent due to the ortho-substitution pattern. This results in a complex multiplet rather than simple doublets or triplets. The coupling constants between adjacent (ortho, ³J ≈ 7-9 Hz), meta (⁴J ≈ 2-3 Hz), and para (⁵J ≈ 0-1 Hz) protons will all be present, leading to overlapping signals that can be challenging to resolve without higher field instruments or 2D NMR techniques.[6]

Part 2: ¹³C NMR Spectral Analysis

Proton-decoupled ¹³C NMR spectroscopy provides a direct count of the unique carbon environments within a molecule.[7] For this compound, all nine carbon atoms are chemically distinct, and thus, nine signals are expected in the spectrum.

Predicted ¹³C NMR Spectral Data

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, with electronegative atoms and π-systems causing significant downfield shifts.[8][9]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Key Insights & Rationale |

| C =O (Ester Carbonyl) | ~170 - 172 | The carbonyl carbon is highly deshielded due to the double bond to one oxygen and a single bond to another, placing it significantly downfield.[8][10] |

| Ar-C (6 carbons) | 115 - 145 | The six aromatic carbons will appear as distinct signals in this characteristic region. The carbon attached to the ammonium group (C-2) and the carbon attached to the acetate group (C-1) will be the most deshielded within this group. |

| -OC H₃ (Methoxy) | ~52 - 54 | This carbon is directly attached to an electronegative oxygen atom, shifting it downfield compared to a standard alkyl carbon. |

| -C H₂- (Benzylic) | ~38 - 41 | The benzylic carbon is shifted downfield by the adjacent aromatic ring and the carbonyl group. |

Part 3: Experimental Protocols & Workflow

Achieving high-quality, reproducible NMR data is critically dependent on meticulous sample preparation and appropriate data acquisition parameters.[11]

I. Sample Preparation Protocol

-

Vial Selection : Begin with a clean, dry glass vial. For solids, weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-80 mg for ¹³C NMR, directly into the vial.[12]

-

Solvent Selection : Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended for its ability to dissolve polar hydrochloride salts. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[13]

-

Dissolution : Cap the vial and gently vortex or sonicate until the sample is completely dissolved. A clear, homogeneous solution is essential for good spectral quality.[12]

-

Filtration & Transfer : If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[14] This step is critical to avoid poor magnetic field homogeneity ("shimming") and broad spectral lines.

-

Volume Check : Ensure the final sample height in the NMR tube is approximately 4-5 cm (0.5-0.6 mL) to be properly positioned within the instrument's detection coil.[13][14]

-

Labeling : Clearly label the NMR tube with a unique identifier.[13]

II. NMR Data Acquisition

The following represents a standard set of acquisition parameters on a 400 MHz spectrometer.

-

¹H NMR Acquisition:

-

Experiment: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 8-16 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-5 seconds to allow for full proton relaxation between pulses.[1]

-

-

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) to yield singlets for all carbon signals.[1]

-

Spectral Width: 0-220 ppm.[7]

-

Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is typically required.

-

Relaxation Delay (d1): 2 seconds is a standard starting point.

-

III. Data Processing & Analysis Workflow

A systematic approach to data processing is key to extracting accurate information.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. thieme-connect.de [thieme-connect.de]

- 6. youtube.com [youtube.com]

- 7. bhu.ac.in [bhu.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. compoundchem.com [compoundchem.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. organomation.com [organomation.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

determining the purity of Methyl 2-(2-aminophenyl)acetate hydrochloride

An In-Depth Technical Guide to the Comprehensive Purity Determination of Methyl 2-(2-aminophenyl)acetate Hydrochloride

Foreword: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug development and manufacturing, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends with equal rigor to its precursors and key intermediates. This compound, a crucial building block in the synthesis of various pharmaceutical agents, is no exception. Its purity profile directly influences the quality, safety, and efficacy of the final drug product. The presence of even trace-level impurities—be they residual starting materials, byproducts, isomers, or degradation products—can have profound consequences, potentially leading to altered pharmacological activity or toxicological risks.

This guide provides a comprehensive, multi-faceted analytical strategy for the robust determination of the purity of this compound. We will move beyond mere procedural descriptions to explore the underlying scientific rationale for each method, establishing a self-validating framework where orthogonal techniques converge to deliver a high-confidence assessment. This document is intended for researchers, analytical scientists, and quality control professionals who require a field-proven approach to purity analysis.

Physicochemical Characterization

A foundational understanding of the analyte is paramount before commencing any analytical workflow.

| Property | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 49851-36-7 | [1] |

| Molecular Formula | C₉H₁₁NO₂·HCl | [1] |

| Molecular Weight | 201.65 g/mol | [1][3] |

| Appearance | White to off-white or pale pink powder/crystals | |

| Structure |

|

The Core of Purity Assessment: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For quantifying the principal compound and detecting organic impurities, RP-HPLC stands as the gold standard due to its high resolution, sensitivity, and robustness.[4] The primary objective is to develop a stability-indicating method capable of separating the main analyte from all potential impurities.

Rationale for Method Development

The choice of chromatographic conditions is a deliberate process designed to exploit the physicochemical properties of this compound.

-

Stationary Phase (Column): A C18 (octadecyl) column is selected for its versatility and hydrophobic retention mechanism, which is well-suited for retaining the aromatic ring of the analyte.[5]

-

Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., phosphate buffer, pH ~2.5-3.0) and an organic modifier (e.g., acetonitrile or methanol) is optimal. The acidic pH serves a critical function: it ensures the primary amine group is protonated, leading to a single, consistent ionic state that yields sharp, symmetrical peaks.

-

Detection: The phenyl ring provides a strong chromophore, making UV detection highly effective. A wavelength between 230-250 nm is typically chosen to maximize sensitivity for both the main peak and potential aromatic impurities.[5]

Experimental Protocol: HPLC Purity Determination

-

Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent) to achieve a concentration of ~0.5 mg/mL.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same diluent.

-

Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with H₃PO₄ |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 25 | |

| 30 | |

| 31 | |

| 35 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector Wavelength | 240 nm |

| Injection Volume | 10 µL |

-

System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main analyte should be ≤ 2.0%.

-

Analysis & Calculation: Inject the standard and sample solutions. Calculate the purity by area normalization, assuming all impurities have a similar response factor to the main peak.

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

Data Visualization: HPLC Workflow

Caption: High-level workflow for HPLC purity analysis.

Structural Confirmation and Identity

While HPLC provides quantitative data on purity, it does not confirm the identity of the main peak. Spectroscopic methods are essential for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for unambiguous structure elucidation.[6] Both ¹H and ¹³C NMR should be employed.

-

¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For this compound, one would expect to see:

-

Aromatic protons (4H) in the ~6.8-7.5 ppm region, showing a characteristic splitting pattern for a 1,2-disubstituted benzene ring.

-

A singlet for the methylene protons (-CH₂-) adjacent to the carbonyl group, typically around 3.6-3.8 ppm.

-

A singlet for the methyl ester protons (-OCH₃), typically around 3.7 ppm.[7]

-

Broad signals for the amine (-NH₃⁺) protons, which may exchange with solvent.

-

-

¹³C NMR: Confirms the carbon skeleton, showing distinct signals for the methyl ester carbon, methylene carbon, carbonyl carbon, and the six aromatic carbons.

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.[8] Using electrospray ionization (ESI), one would expect to observe the molecular ion for the free base (C₉H₁₁NO₂) at m/z 166.08 [M+H]⁺. Fragmentation analysis can further support the structure by identifying characteristic losses, such as the loss of the methoxy group (-OCH₃).

Assay of the Amine Hydrochloride Salt: Nonaqueous Potentiometric Titration

The HPLC area percent method quantifies organic impurities but does not provide an absolute assay of the active moiety or account for inorganic impurities or water. A titrimetric method is required for an accurate mass balance assay. Since amine hydrochlorides are salts of a weak base and a strong acid, they can be titrated as bases in a nonaqueous environment.[9]

This method is a cornerstone of pharmacopeial analysis for amine salts.[10] The key is to select a solvent system that enhances the basicity of the amine salt. Glacial acetic acid is an excellent choice.[10]

The Chemistry of Nonaqueous Titration

In glacial acetic acid, the hydrochloride salt exists in equilibrium. To drive the titration to completion, mercuric acetate is added. The acetate ion acts as a stronger base than the amine, and the mercuric ion complexes with the chloride, effectively removing it from the solution and liberating the free amine for titration with a strong acid like perchloric acid.[9]

R-NH₃⁺Cl⁻ + Hg(OAc)₂ → R-NH₂ + HgClOAc + HOAc R-NH₂ + HClO₄ → R-NH₃⁺ClO₄⁻

Experimental Protocol: Potentiometric Titration

-

Titrant Preparation: Prepare and standardize a 0.1 N solution of perchloric acid in glacial acetic acid.

-

Sample Preparation: Accurately weigh approximately 150 mg of this compound into a 100 mL beaker.

-

Titration Procedure: a. Add 40 mL of glacial acetic acid to the sample and stir until dissolved. b. Add 10 mL of 6% w/v mercuric acetate in glacial acetic acid. c. Immerse a calibrated combination pH electrode (suitable for nonaqueous work) into the solution. d. Titrate potentiometrically with standardized 0.1 N perchloric acid. Record the titrant volume versus mV readings. e. Determine the endpoint from the point of maximum inflection on the titration curve (the first derivative of the plot).[11]

-

Calculation:

-

**% Assay = (V x N x MW) / (W x 10) **

-

Where:

-

V = Volume of titrant at the endpoint (mL)

-

N = Normality of the perchloric acid titrant

-

MW = Molecular weight of the analyte (201.65 g/mol )

-

W = Weight of the sample (mg)

-

-

Data Visualization: Titration Workflow

Caption: Stepwise process for nonaqueous potentiometric titration.

An Orthogonal Approach: The Complete Purity Profile

No single method can provide a complete picture of a compound's purity. A robust, self-validating purity assessment relies on an orthogonal approach, where different analytical techniques with distinct separation or detection principles are used to cross-verify results.

Caption: Interrelation of orthogonal analytical methods.

-

HPLC quantifies organic impurities.

-

Titration provides a mass-based assay of the hydrochloride salt.

-

NMR and MS confirm the chemical structure and identity.

-

Karl Fischer Titration (not detailed above but essential) quantifies the water content.

-

Residue on Ignition (Sulphated Ash) quantifies inorganic impurities.

By integrating the results from these orthogonal methods, a comprehensive mass balance can be achieved, providing the highest degree of confidence in the determined purity of this compound. This multi-pronged strategy ensures that the material meets the stringent quality standards required for its use in the synthesis of life-saving medicines.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound - 楚肽生物科技 [apeptides.com]

- 3. Methyl 2-(3-aminophenyl)acetate hydrochloride | C9H12ClNO2 | CID 44119610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. diplomatacomercial.com [diplomatacomercial.com]

- 5. ptfarm.pl [ptfarm.pl]

- 6. bionmr.unl.edu [bionmr.unl.edu]

- 7. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]

- 8. Methyl 2-(4-aminophenyl)acetate | C9H11NO2 | CID 2761030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. info.gfschemicals.com [info.gfschemicals.com]

- 10. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Characteristics of Methyl 2-(2-aminophenyl)acetate hydrochloride

This guide provides a comprehensive technical overview of the solubility of Methyl 2-(2-aminophenyl)acetate hydrochloride. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the dissolution properties of this compound in various solvent systems. The following sections will delve into the physicochemical properties of the molecule, the theoretical underpinnings of solubility, a practical experimental protocol for its determination, and a framework for interpreting the results.

Introduction: The Critical Role of Solubility in Scientific Research

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental physicochemical property that governs its behavior in various stages of research and development. From reaction kinetics in synthesis to bioavailability in formulation, understanding how and to what extent a compound dissolves in different solvents is paramount. This guide will provide a detailed exploration of the solubility characteristics of this compound, offering both theoretical insights and practical methodologies for its assessment.

This compound is a substituted phenylacetate derivative. The presence of an ionizable amine group (as a hydrochloride salt), an ester functional group, and an aromatic ring suggests a complex interplay of intermolecular forces that will dictate its solubility in a diverse range of solvents. This guide aims to elucidate these interactions and provide a systematic approach to characterizing the solubility profile of this compound.

Physicochemical Properties of this compound

A thorough understanding of the intrinsic properties of a solute is the first step in predicting and explaining its solubility. For this compound (CAS No: 49851-36-7), the key physicochemical parameters are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClNO₂ | [1] |

| Molecular Weight | 201.65 g/mol | [1] |

| Melting Point | 140 - 160 °C | [2] |

| Appearance | Solid | [2] |

| pKa (predicted) | ~4-5 (for the anilinium ion) | Predicted based on aniline derivatives |

| logP (predicted) | ~1.5-2.5 (for the free base) | Predicted based on structural analogs |

Note: Predicted values for pKa and logP are estimations based on the structure and should be experimentally verified for accurate analysis.

The hydrochloride salt form of the primary amine makes the molecule significantly more polar and likely to be soluble in polar protic solvents. The pKa of the anilinium ion is crucial as it will determine the ionization state of the molecule at a given pH, which in turn dramatically affects its aqueous solubility. The predicted logP of the free base suggests a moderate lipophilicity, which will influence its solubility in non-polar organic solvents.

Theoretical Framework: A Deeper Dive into Solubility Principles

The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility.[3] This principle is rooted in the intermolecular forces between solute and solvent molecules.[4] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The Role of Polarity and Intermolecular Forces

Solvents can be broadly classified based on their polarity:

-

Polar Protic Solvents: Such as water and alcohols, have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[5] Given the presence of the hydrochloride salt and the ester group, this compound is expected to interact favorably with these solvents.

-

Polar Aprotic Solvents: Like acetone and dimethyl sulfoxide (DMSO), possess dipoles but lack O-H or N-H bonds.[5] They can act as hydrogen bond acceptors.

-

Nonpolar Solvents: Such as hexane and toluene, have low dielectric constants and interact primarily through weak van der Waals forces.[5][6] The aromatic ring of the solute will contribute to some affinity for these solvents.

Hansen Solubility Parameters (HSP): A Multi-dimensional Approach

To move beyond a simple qualitative description, the Hansen Solubility Parameters (HSP) offer a more quantitative and predictive framework.[6][7] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen solubility parameter is given by the equation:

δt² = δd² + δp² + δh² [8]

The principle of "like dissolves like" is refined in the HSP model: a solute will be soluble in a solvent if their Hansen parameters are similar.[9] This similarity is often visualized as a "solubility sphere" in a 3D space defined by δd, δp, and δh.[10] If the coordinates of a solvent lie within the solubility sphere of the solute, dissolution is predicted to occur.

Diagram: The Concept of Hansen Solubility Parameters

The following diagram illustrates the three-dimensional nature of Hansen Solubility Parameters and the concept of the solubility sphere.

Caption: Visualization of Hansen Space and the solute's solubility sphere.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium solubility of a compound is a thermodynamically defined value and is most reliably determined using the shake-flask method.[11] This technique involves equilibrating an excess of the solid compound in the solvent of interest until the solution is saturated.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (CAS 49851-36-7)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane) of high purity

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess should be visually apparent throughout the experiment.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[5][12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.

Diagram: Experimental Workflow for the Shake-Flask Method

The following flowchart outlines the key steps in the shake-flask solubility determination protocol.

Caption: Step-by-step workflow for the shake-flask solubility measurement.

Solubility Profile of this compound

While extensive quantitative solubility data for this compound is not widely available in the public domain, a qualitative assessment and predictions can be made based on its structure and the principles outlined above. The following table provides a predicted solubility profile and will be updated as experimental data becomes available.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | High | The hydrochloride salt form allows for strong ion-dipole interactions and hydrogen bonding with water. The solubility will be pH-dependent. |

| Methanol | Polar Protic | High to Moderate | The alcohol can engage in hydrogen bonding and has a polar character, but its lower polarity compared to water may slightly reduce solubility. |

| Ethanol | Polar Protic | Moderate | Similar to methanol, but the longer alkyl chain reduces polarity, likely leading to lower solubility. |

| Acetone | Polar Aprotic | Moderate to Low | The ketone can act as a hydrogen bond acceptor for the N-H protons, but the overall interactions may be weaker than with protic solvents. |

| Dichloromethane | Polar Aprotic | Low | While it has a dipole moment, its ability to form strong interactions with the ionic and polar groups of the solute is limited. |

| Toluene | Nonpolar | Very Low | The nonpolar nature of toluene makes it a poor solvent for a polar hydrochloride salt. |

| Hexane | Nonpolar | Insoluble | The lack of polarity and inability to form significant intermolecular interactions with the solute will result in negligible solubility. |

This predicted profile is for illustrative purposes and must be confirmed by experimental data.

Discussion and Interpretation

The solubility of this compound is expected to be dominated by its ionic character. The hydrochloride salt makes it highly polar, favoring dissolution in polar protic solvents. In aqueous media, the pH will be a critical factor. At low pH, the amine will be fully protonated, maximizing solubility. As the pH approaches and exceeds the pKa of the anilinium ion, the free base will be formed, which is significantly less polar and will likely precipitate out of solution.

For organic solvents, a clear trend is anticipated from polar to nonpolar. The ability of the solvent to engage in hydrogen bonding and solvate the ions will be the primary driver of solubility. The application of Hansen Solubility Parameters can provide a more nuanced prediction. By determining the HSP of this compound (either through experimental methods or group contribution calculations), a solubility sphere can be constructed to screen for optimal solvents for various applications such as reactions, extractions, or formulations.

Conclusion